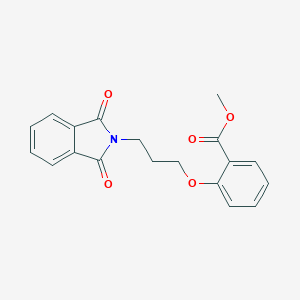

Methyl 2-(3-phthalimidopropoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(3-phthalimidopropoxy)benzoate” is a chemical compound with the molecular formula C19H17NO5 . It is used as a specialty product for proteomics research .

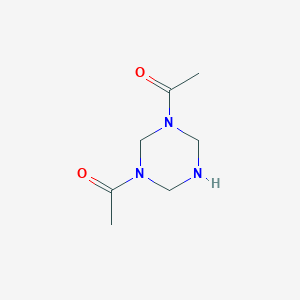

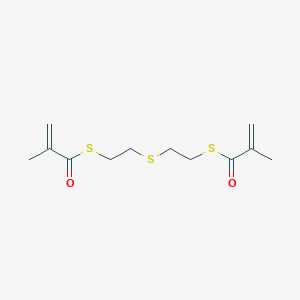

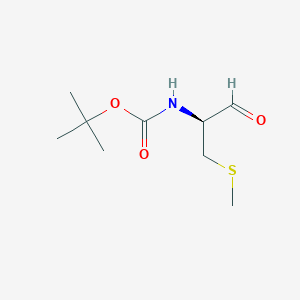

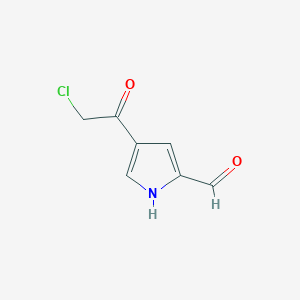

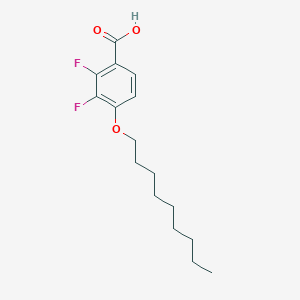

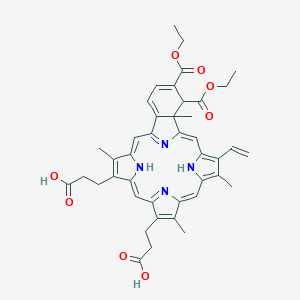

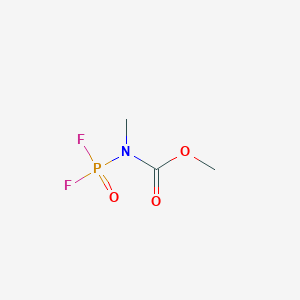

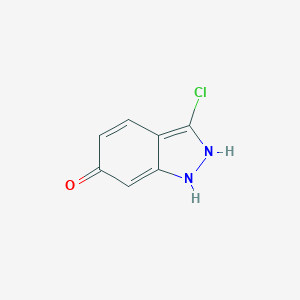

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-phthalimidopropoxy)benzoate” consists of 19 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight is 339.34 g/mol .Physical And Chemical Properties Analysis

“Methyl 2-(3-phthalimidopropoxy)benzoate” is a solid substance . Its molecular formula is C19H17NO5, and it has a molecular weight of 339.34 g/mol .Applications De Recherche Scientifique

Organic Synthesis Precursor

Methyl 2-(3-phthalimidopropoxy)benzoate: serves as a versatile precursor in organic synthesis. Its ester and formyl functional groups are reactive, making it suitable for the formation of new compounds. It’s widely used as a starting material for the synthesis of derivatives that interact with different receptors, aiding in the discovery of potential drug candidates .

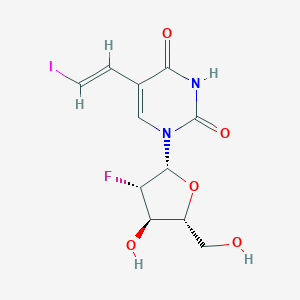

Pharmacological Research

This compound exhibits a variety of pharmacological activities, including antifungal , antihypertensive , anticancer , antiulcer , antipsychotic , and antiviral properties. It’s an active scaffold in the search for new bioactive molecules, playing a significant role in the development of medical products .

Proteomics Research

In proteomics, Methyl 2-(3-phthalimidopropoxy)benzoate is used to study protein expression and interactions. It’s a specialty product used in the identification and quantification of proteins, which is crucial for understanding biological processes and disease mechanisms .

Drug Discovery

As a precursor with active functional groups, it’s important in the initial stages of drug synthesis. It allows for functional group manipulation and the formation of target molecules, streamlining the drug discovery process .

Chemical Education

Due to its significance in organic synthesis, Methyl 2-(3-phthalimidopropoxy)benzoate is also used in chemical education. It provides a practical example of how precursors are used in multistep synthetic routes, demonstrating the importance of functional group manipulation in organic chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-24-19(23)15-9-4-5-10-16(15)25-12-6-11-20-17(21)13-7-2-3-8-14(13)18(20)22/h2-5,7-10H,6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZSVOHHOCETSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553948 |

Source

|

| Record name | Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-phthalimidopropoxy)benzoate | |

CAS RN |

115149-46-7 |

Source

|

| Record name | Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)